molecular formula C8H10N2O2 B6167314 3-amino-5,6-dimethylpyridine-2-carboxylic acid CAS No. 2205683-50-5

3-amino-5,6-dimethylpyridine-2-carboxylic acid

Cat. No.: B6167314
CAS No.: 2205683-50-5
M. Wt: 166.18 g/mol
InChI Key: SBWWXFDKSPIBBZ-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethylpyridine-2-carboxylic acid is a heteroaromatic compound featuring a pyridine ring substituted with an amino group at position 3, methyl groups at positions 5 and 6, and a carboxylic acid group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility. While some sources ambiguously refer to it as a pyrazine derivative (e.g., "3-amino-5,6-dimethylpyrazine-2-carboxylic acid," CAS 6294-71-9 in ), the focus here is on the pyridine variant as specified in the query.

Properties

CAS No.

2205683-50-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-5,6-dimethylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-4-3-6(9)7(8(11)12)10-5(4)2/h3H,9H2,1-2H3,(H,11,12)

InChI Key

SBWWXFDKSPIBBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)C(=O)O)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5,6-dimethylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 5,6-dimethylpyridine, followed by reduction to form the corresponding amine. The carboxylation step is then carried out to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-5,6-dimethylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-5,6-dimethylpyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5,6-dimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) 3-Bromo-5,6-dimethylpyridine-2-carboxylic Acid
  • Structure: Bromo substituent replaces the amino group at position 3.
  • Properties: Molecular weight 230.06 (C₈H₈BrNO₂), CAS EN300-7445249 ().
  • Impact : Bromine enhances electrophilic reactivity, making it suitable for cross-coupling reactions in medicinal chemistry.
(b) Picloram (Tordon Herbicide)
  • Structure: 3-Amino-5,6-trichloropicolinic acid (trichloro substituents at positions 5 and 6).
  • Properties : Herbicidal activity similar to auxins like 2,4-D but with prolonged soil persistence ().
  • Impact : Chlorine atoms increase lipophilicity and bioactivity compared to methyl groups in the target compound.
(c) 3-Aminopyridine-2-carboxylic Acid
  • Structure : Lacks methyl groups at positions 5 and 6 (CAS 1462-86-8, ).
  • Impact : Reduced steric hindrance enhances solubility but decreases stability in acidic environments.

Functional Group Modifications

(a) Ester Derivatives
  • Example: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester (CAS 145255-19-2, ).
  • Impact : Esterification of the carboxylic acid group improves membrane permeability, crucial for prodrug design.
(b) Nitro and Cyano Derivatives
  • Example: 3-Amino-5,6-dimethyl-2-nitrobenzyl-4-carbonitrile ().
  • Impact: Nitro and cyano groups introduce electron-withdrawing effects, altering electronic properties for OLED applications.

Heterocyclic Variations

(a) Pyrazine Derivatives
  • Example: 3-Amino-5,6-dimethylpyrazine-2-carboxylic acid (CAS 6294-71-9, ).
(b) Pyrimidine Derivatives
  • Example : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8, ).
  • Impact : Pyrimidine rings are more electron-deficient, favoring interactions in enzyme inhibition studies.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Applications CAS Number Reference
3-Amino-5,6-dimethylpyridine-2-carboxylic acid C₉H₁₀N₂O₂ NH₂ (3), CH₃ (5,6), COOH (2) Drug synthesis Not explicitly listed N/A
3-Bromo-5,6-dimethylpyridine-2-carboxylic acid C₈H₈BrNO₂ Br (3), CH₃ (5,6), COOH (2) Medicinal chemistry EN300-7445249
Picloram (Tordon) C₆H₃Cl₃N₂O₂ NH₂ (3), Cl (5,6), COOH (2) Herbicide 1918-02-1
3-Aminopyridine-2-carboxylic acid C₆H₆N₂O₂ NH₂ (3), COOH (2) Coordination chemistry 1462-86-8
3-Amino-5,6-dimethylpyrazine-2-carboxylic acid C₇H₉N₃O₂ NH₂ (3), CH₃ (5,6), COOH (2) Unclear (potential typo) 6294-71-9

Notes on Contradictions and Limitations

  • Nomenclature Discrepancies: incorrectly labels the target compound as a pyrazine derivative. This highlights the need for rigorous CAS verification in chemical databases.
  • Limited Data: Direct pharmacological data for this compound are sparse; most evidence focuses on structural analogs.

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